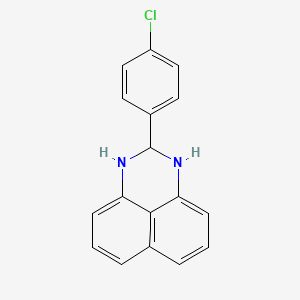![molecular formula C16H17NO4 B5185767 4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol](/img/structure/B5185767.png)
4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol, also known as AG1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase domain. EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Overexpression or mutation of EGFR has been linked to various types of cancer, making it an attractive target for cancer therapy. AG1478 has been extensively studied for its potential use in cancer treatment.
Mechanism of Action
4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol works by binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity. This prevents downstream signaling pathways that are involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. It has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is important for tumor growth and metastasis. In addition, 4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of 4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol is its high specificity for EGFR, which makes it a useful tool for studying the role of EGFR in cancer and other diseases. However, one limitation is its relatively low potency compared to other EGFR inhibitors, which may require higher concentrations for effective inhibition.
Future Directions
Further research is needed to fully understand the potential of 4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol in cancer treatment and other diseases. Some possible future directions include:
1. Combination therapy: 4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol may be used in combination with other drugs to enhance its efficacy and reduce the risk of drug resistance.
2. New synthesis methods: New methods for synthesizing 4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol may be developed to improve its potency and reduce its cost.
3. Novel applications: 4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol may be studied for its potential use in other diseases, such as Parkinson's disease and multiple sclerosis.
4. Drug delivery systems: New drug delivery systems may be developed to improve the bioavailability and efficacy of 4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol.
Synthesis Methods
4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol can be synthesized using various methods, including the reaction of 4-bromo-2-ethoxyphenol with 3,4-methylenedioxybenzylamine, followed by reduction with sodium borohydride. Another method involves the reaction of 4-chloro-2-ethoxyphenol with 3,4-methylenedioxybenzylamine, followed by reduction with lithium aluminum hydride.
Scientific Research Applications
4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol has been widely used in scientific research to study the role of EGFR in cancer and other diseases. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. 4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol has also been studied for its potential use in treating Alzheimer's disease, as EGFR has been implicated in the pathogenesis of this disease.
properties
IUPAC Name |
4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-2-19-15-7-11(3-5-13(15)18)9-17-12-4-6-14-16(8-12)21-10-20-14/h3-8,17-18H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUBMDJFBPMODF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1,3-Benzodioxol-5-ylamino)methyl]-2-ethoxyphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-{3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-1-piperazinyl)pyrimidine](/img/structure/B5185694.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5185701.png)
![4-[(4-acetyl-1-piperazinyl)carbonyl]-1-(4-methoxyphenyl)-2-pyrrolidinone](/img/structure/B5185707.png)

![3-(4-bromobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid](/img/structure/B5185715.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1H-indole-2-carboxamide](/img/structure/B5185718.png)
![1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone](/img/structure/B5185729.png)
![1-{[4-chloro-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B5185739.png)
![3-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5185746.png)
![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5185751.png)
![ethyl 1-[(5-bromo-3-pyridinyl)carbonyl]-2-oxo-4-phenyl-3-pyrrolidinecarboxylate](/img/structure/B5185752.png)
![3-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B5185766.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B5185775.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(3-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5185777.png)